2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide
Overview
Description
2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzodioxole and thienyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the complex structure, and purification techniques such as chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and potential as a probe for studying biochemical pathways.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: Its stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core may interact with enzymes or receptors, modulating their activity. The benzodioxole and thienyl groups can enhance binding affinity and specificity, leading to targeted effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Another compound featuring the benzodioxole moiety.
(+/-)-1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone: A related compound with a brominated pentanone group.
Uniqueness
What sets 2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide apart is its combination of a quinoline core with benzodioxole and thienyl groups, providing a unique set of chemical properties and potential applications. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(4-butan-2-ylphenyl)-3-cyano-5-methylthiophen-2-yl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N3O3S/c1-4-19(2)21-9-11-22(12-10-21)31-20(3)40-33(26(31)17-34)36-32(37)25-16-28(35-27-8-6-5-7-24(25)27)23-13-14-29-30(15-23)39-18-38-29/h5-16,19H,4,18H2,1-3H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWGHXONEJMLQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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